molecular formula C16H27N3O B13793145 Benzamidine, N-(2-diethylaminoethyl)-4-isopropoxy- CAS No. 62979-94-6

Benzamidine, N-(2-diethylaminoethyl)-4-isopropoxy-

Cat. No.: B13793145
CAS No.: 62979-94-6
M. Wt: 277.40 g/mol
InChI Key: RHKAJQAIEVKRTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Diethylaminoethyl)-4-isopropoxybenzamidine is a chemical compound with a complex structure that includes an amidine group, an isopropoxy group, and a diethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Diethylaminoethyl)-4-isopropoxybenzamidine typically involves multiple steps, starting with the preparation of the benzamidine core. One common method involves the reaction of 4-isopropoxybenzonitrile with diethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-(2-Diethylaminoethyl)-4-isopropoxybenzamidine may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Diethylaminoethyl)-4-isopropoxybenzamidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

N-(2-Diethylaminoethyl)-4-isopropoxybenzamidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Diethylaminoethyl)-4-isopropoxybenzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diethylaminoethyl group can facilitate binding to these targets, while the isopropoxy group may enhance its solubility and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Diethylaminoethyl)-4-iodobenzamide
  • N-(2-Diethylaminoethyl)-4-fluorobenzamide
  • N-(2-Diethylaminoethyl)-4-methoxybenzamide

Uniqueness

N-(2-Diethylaminoethyl)-4-isopropoxybenzamidine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its isopropoxy group differentiates it from other similar compounds, potentially offering unique advantages in terms of solubility and interaction with biological targets.

This detailed article provides a comprehensive overview of N-(2-Diethylaminoethyl)-4-isopropoxybenzamidine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

62979-94-6

Molecular Formula

C16H27N3O

Molecular Weight

277.40 g/mol

IUPAC Name

N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide

InChI

InChI=1S/C16H27N3O/c1-5-19(6-2)12-11-18-16(17)14-7-9-15(10-8-14)20-13(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H2,17,18)

InChI Key

RHKAJQAIEVKRTO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN=C(C1=CC=C(C=C1)OC(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.